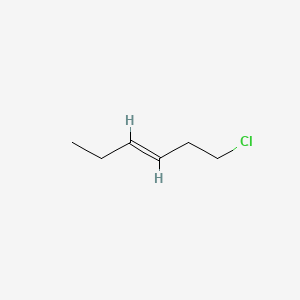
(E)-1-Chlorohex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Chlorohex-3-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the first carbon of a hexene chain. The “E” configuration indicates that the chlorine atom and the hydrogen atom on the double-bonded carbons are on opposite sides, giving the molecule a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-Chlorohex-3-ene can be synthesized through various methods, including:
Addition of Hydrogen Chloride to Hex-3-yne: This method involves the addition of hydrogen chloride (HCl) to hex-3-yne under controlled conditions to yield this compound.
Dehydrohalogenation of 1,2-Dichlorohexane: This process involves the elimination of hydrogen chloride from 1,2-dichlorohexane using a strong base like potassium hydroxide (KOH) in ethanol.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chlorination of hex-3-ene using chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-1-Chlorohex-3-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form alcohols or ethers.
Addition Reactions: The double bond in this compound can react with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form epoxides or diols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Formation of hex-3-en-1-ol or hex-3-en-1-ether.
Addition: Formation of 1,2-dibromohexane or 1-bromohexane.
Oxidation: Formation of hex-3-ene-1,2-diol or hex-3-ene oxide.
Scientific Research Applications
(E)-1-Chlorohex-3-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various functionalized alkenes and alkynes.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (E)-1-Chlorohex-3-ene involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. Additionally, the double bond in this compound can participate in addition reactions, resulting in the formation of new products with different chemical properties.
Comparison with Similar Compounds
1-Chlorohexane: A saturated alkane with a chlorine atom attached to the first carbon. Unlike (E)-1-Chlorohex-3-ene, it lacks a double bond and exhibits different reactivity.
Hex-3-ene: An unsaturated alkene without a chlorine atom. It undergoes similar addition reactions but lacks the ability to participate in nucleophilic substitution reactions involving chlorine.
1-Bromohex-3-ene: Similar to this compound but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions due to the difference in halogen properties.
Uniqueness: this compound is unique due to its specific geometric configuration (E) and the presence of both a chlorine atom and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
63281-97-0 |
|---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
(E)-1-chlorohex-3-ene |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI Key |
ODDBBUZTMLEZBW-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCl |
Canonical SMILES |
CCC=CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















